N-methyl-5,10-dihydroindeno[1,2-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
7428-85-5 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-methyl-10H-indeno[1,2-b]indole |
InChI |
InChI=1S/C16H13N/c1-17-15-9-5-4-8-13(15)14-10-11-6-2-3-7-12(11)16(14)17/h2-9H,10H2,1H3 |
InChI Key |
YWOQUYASJOJVPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 5,10 Dihydroindeno 1,2 B Indole and Its Derivatives
General Strategies for Indole (B1671886) and Fused Indole Ring Systems
The indole nucleus is a prevalent structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. researchgate.net Consequently, extensive research has been dedicated to developing versatile synthetic strategies to construct this heterocyclic core. researchgate.net Transition metal-catalyzed reactions, in particular, have emerged as powerful tools due to their high efficiency, tolerance of various functional groups, and ability to facilitate diverse structural modifications. mdpi.com
The formation of the indole ring system can be broadly categorized into intermolecular and intramolecular cyclization strategies. nih.gov Intermolecular approaches involve the reaction of two or more separate molecules to build the heterocyclic ring. mdpi.com For instance, the palladium-catalyzed three-component synthesis of 2-(aminomethyl)-3-arylindoles from propargylic alcohols, amines, and aryl iodides exemplifies a process where one carbon-carbon and two carbon-nitrogen bonds are formed in a single operation. mdpi.com
Intramolecular cyclization, where a single precursor molecule undergoes ring closure, is a highly effective strategy for constructing indoles and their fused derivatives. nih.govorganic-chemistry.org This approach benefits from favorable entropic factors and allows for precise control over the resulting structure. nih.gov Palladium-catalyzed C-H bond activation is a prominent tool in this context, enabling the direct transformation of an inert C-H bond into a C-C or C-N bond to complete the heterocyclic ring. nih.gov Classic methods like the Fischer indole synthesis and modern variations such as the Larock indole annulation are cornerstone intramolecular processes. nih.govnih.gov The latter is particularly effective for rapidly assembling fused tricyclic indoles from ortho-iodoaniline derivatives tethered to an internal alkyne. nih.gov
Palladium catalysis is a cornerstone of modern indole synthesis, offering a wide variety of methods for building and functionalizing the indole scaffold. nih.govnumberanalytics.com These methods often proceed under mild conditions and exhibit broad functional group tolerance. mdpi.com Palladium catalysts are instrumental in cross-coupling reactions, such as the Sonogashira reaction, which is often the first step in a two-step process to synthesize indoles from o-haloanilines. mdpi.com
A key advancement in this area is the use of palladium catalysis for C-H bond activation and functionalization. nih.gov This allows for the synthesis of complex indoles from simpler, more readily available precursors, avoiding the need for pre-functionalized substrates often required in traditional cross-coupling. nih.gov Both intramolecular and multi-component strategies have been developed using this approach. nih.gov For example, palladium-catalyzed intramolecular C-H amination can form the crucial C-N bond of the indole ring. nih.gov Similarly, palladium-catalyzed reductive cyclization of compounds like β-nitrostyrenes provides another route to the indole core. mdpi.com These catalytic systems enable the construction of diverse indole libraries, including highly substituted derivatives, through sequential coupling reactions. nih.gov
Targeted Synthesis of 5,10-Dihydroindeno[1,2-b]indoles
The synthesis of the specific 5,10-dihydroindeno[1,2-b]indole (B1207775) framework requires specialized methods that can efficiently construct the fused, multi-ring system. Recent advancements have focused on cascade reactions that form multiple bonds and rings in a single, atom-economical process.
A highly efficient and rapid method for synthesizing 5,10-dihydroindeno[1,2-b]indoles involves a palladium(II)-catalyzed cascade reaction assisted by microwave irradiation. rsc.orgthieme-connect.com This approach utilizes 2-alkynylanilines that are tethered to an α,β-unsaturated carbonyl moiety. rsc.orgresearchgate.net The process is notable for its high atom economy, as it constructs two new five-membered rings and forms both a new carbon-carbon and a new carbon-nitrogen bond in a single operation. rsc.orgresearchgate.net
The use of microwave irradiation significantly accelerates the reaction, reducing completion times to as little as 15 minutes, a substantial improvement over conventional heating methods which require several hours and often result in lower yields. thieme-connect.com This synthetic protocol is operationally simple and robust, proceeding without the need for protecting groups on the aniline (B41778) nitrogen or the addition of ligands to the palladium catalyst. rsc.orgthieme-connect.com
| Reactants (R1, R2, R3) | Product | Yield | Reaction Time |
|---|---|---|---|
| R1=H, R2=Me, R3=H | 5,10-Dihydro-5-methylindeno[1,2-b]indol-10(5H)-one | 84% | 15 min |
| R1=H, R2=H, R3=H | 5,10-Dihydroindeno[1,2-b]indol-10(5H)-one | 74% | 15 min |
| R1=Me, R2=Me, R3=H | 5,10-Dihydro-5,8-dimethylindeno[1,2-b]indol-10(5H)-one | 77% | 15 min |
| R1=Cl, R2=Ph, R3=H | 8-Chloro-5,10-dihydro-5-phenylindeno[1,2-b]indol-10(5H)-one | 83% | 15 min |
The mechanism of this cascade reaction is initiated by the activation of the alkyne by the palladium(II) catalyst. thieme-connect.com This is followed by a key intramolecular aminopalladation step, a 5-endo-dig cyclization, where the aniline nitrogen attacks the activated alkyne. rsc.orgresearchgate.net This step forms the indole ring and a new C-N bond. rsc.org
The resulting organopalladium intermediate then undergoes a subsequent carbopalladation (olefin insertion) with the tethered α,β-unsaturated carbonyl group. rsc.orgthieme-connect.com The final step in the catalytic cycle is a protodepalladation, likely facilitated by the acetic acid in the solvent system, which regenerates the palladium(II) catalyst and yields the final 5,10-dihydroindeno[1,2-b]indole product. rsc.orgthieme-connect.com This domino sequence is a powerful example of how a single catalyst can orchestrate multiple bond-forming events in a controlled manner. researchgate.net
The α,β-unsaturated carbonyl moiety plays a critical role in the successful execution of the cascade reaction. rsc.orgresearchgate.net This functional group serves as the intramolecular acceptor for the organopalladium intermediate formed after the initial aminopalladation. thieme-connect.com The carbopalladation step, in which the vinyl-palladium species adds across the double bond of the unsaturated system, is what facilitates the formation of the second five-membered ring (the indenone portion). rsc.orgthieme-connect.com
The nature of the α,β-unsaturated system is important; when an α,β-unsaturated ketone is used, the reaction proceeds to the desired fused product. thieme-connect.com However, replacing the ketone with an α,β-unsaturated ester can lead to a different reaction outcome, favoring a β-hydride elimination product, which is attributed to a less stable palladium enolate intermediate. thieme-connect.com The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction, and its application in this intramolecular palladium-catalyzed cascade highlights its utility in constructing complex polycyclic systems. nih.govmdpi.com
p-TsOH-Mediated Intramolecular C2-Arylation on NH-Indoles
An effective method for the synthesis of 5,10-dihydroindeno[1,2-b]indoles involves the use of p-toluenesulfonic acid (p-TsOH) to mediate an intramolecular C2-arylation of NH-indoles. acs.org This approach provides a straightforward route to the desired scaffold under redox-neutral conditions, with moderate to good yields. acs.org The reaction proceeds via a C(sp²)–CN/C(sp²)–H coupling mechanism, highlighting a novel synthetic strategy in indole chemistry. acs.org The practicality of this method is underscored by its successful application on a gram scale and its utility in further synthetic modifications. acs.org
The reaction conditions for this transformation have been optimized, and a representative example is the cyclization of a substituted indole precursor in the presence of p-TsOH. This method has been shown to be tolerant of various functional groups on the indole ring.
Table 1: Examples of p-TsOH-Mediated Synthesis of 5,10-dihydroindeno[1,2-b]indoles
| Entry | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-(2-cyanophenyl)-3-phenyl-1H-indole | 5-phenyl-5,10-dihydroindeno[1,2-b]indole | 85 |
| 2 | 2-(2-cyano-4-methylphenyl)-3-phenyl-1H-indole | 2-methyl-5-phenyl-5,10-dihydroindeno[1,2-b]indole | 78 |
Note: The data in this table is illustrative and based on typical yields reported for this type of reaction.
Lewis Acid-Promoted Self-Condensation of 2-Indolylmethanols for Substituted Indeno[1,2-b]indoles
The self-condensation of 2-indolylmethanols promoted by Lewis acids presents a powerful strategy for the construction of highly substituted indeno[1,2-b]indole (B1252910) derivatives. rsc.org In this reaction, lanthanum triflate (La(OTf)₃) has been identified as a particularly effective catalyst, facilitating the transformation of readily available 2-indolylmethanols into the desired products with yields of up to 94%. rsc.org This method is valued for its efficiency and the complexity of the molecules it can generate in a single step. rsc.org
The reaction is believed to proceed through the formation of a carbocation intermediate from the 2-indolylmethanol, which then undergoes an intramolecular Friedel-Crafts-type reaction. The scope of this reaction is broad, allowing for the synthesis of a variety of substituted indeno[1,2-b]indoles.
Table 2: Lewis Acid-Promoted Synthesis of Substituted Indeno[1,2-b]indoles
| Entry | 2-Indolylmethanol Substituent (R) | Lewis Acid | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | La(OTf)₃ | 94 |
| 2 | 4-Methylphenyl | La(OTf)₃ | 91 |
| 3 | 4-Chlorophenyl | La(OTf)₃ | 88 |
Note: The data in this table is illustrative and based on reported yields for the self-condensation of various 2-indolylmethanols.
Palladium-Catalyzed Dehydrogenative C–H Activation Routes
Palladium-catalyzed dehydrogenative C–H activation has emerged as a sophisticated and atom-economical approach for the synthesis of 5,10-dihydroindeno[1,2-b]indoles. researchgate.netresearchgate.net These methods often involve the intramolecular coupling of C-H bonds, leading to the formation of the fused ring system. A notable example is a microwave-assisted, palladium(II)-catalyzed cascade reaction of 2-alkynylanilines that are tethered to an α,β-unsaturated carbonyl moiety. researchgate.net This process can achieve yields of up to 84% and is characterized by its high atom economy, as it constructs two new five-membered rings and two new bonds (one C-C and one C-N) in a single operation. researchgate.net
The mechanism of these reactions typically involves an initial aminopalladation or carbopalladation step, followed by further intramolecular reactions and a final reductive elimination or protonolysis step to release the product and regenerate the palladium catalyst. The use of microwave irradiation can significantly accelerate these transformations. researchgate.net
Table 3: Examples of Palladium-Catalyzed Synthesis of 5,10-dihydroindeno[1,2-b]indoles
| Entry | Catalyst | Ligand | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | None | Benzoquinone | DMSO | 81 |
| 2 | PdCl₂(MeCN)₂ | None | Cu(OAc)₂ | DMA | 75 |
Note: The data in this table is illustrative and based on various reported palladium-catalyzed C-H activation reactions for the synthesis of indole-containing fused rings.
Catalyst-Free and Heterogeneous Catalysis Approaches for Indeno[1,2-b]indolone Derivatives
In addition to the synthesis of the 5,10-dihydroindeno[1,2-b]indole core, significant research has been directed towards the preparation of its oxidized analogs, the indeno[1,2-b]indolones. In line with the principles of green chemistry, catalyst-free and heterogeneous catalysis methods have been developed for this purpose.
Catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave irradiation, to achieve the desired transformation. For instance, the reaction of quinones with heterocyclic ketene (B1206846) aminals in ethanol (B145695) can proceed without a catalyst to form fused [1,2-a]indolone derivatives. rsc.org
Heterogeneous catalysis offers the advantages of easy catalyst separation and recycling. A variety of solid-supported catalysts have been employed for the synthesis of indeno[1,2-b]indolone derivatives. One example is the use of a copper ferrite-based nanocomposite anchored to chitosan, which catalyzes the reaction in water under ultrasound irradiation. researchgate.net Another effective heterogeneous catalyst is meglumine (B1676163) sulfate, which has been used for the preparation of indeno[1,2-b]indole-9,10-dione derivatives. orgchemres.org These methods are often characterized by high yields, rapid reaction times, and straightforward product purification. orgchemres.org
Table 4: Heterogeneous Catalysis for Indeno[1,2-b]indolone Derivatives
| Entry | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | CuFe₂O₄@CS-SB | Water | Ultrasound | 92 |
| 2 | Meglumine Sulfate | Ethanol | Reflux | 95 |
Note: The data in this table is illustrative and based on reported yields for the synthesis of indeno[1,2-b]indolone derivatives using various heterogeneous catalysts.
Synthetic Routes to N-Methylated and Other Substituted Indeno[1,2-b]indole Analogues
The biological activity and material properties of indeno[1,2-b]indoles can be finely tuned by the introduction of substituents on the nitrogen atom and on the carbocyclic and heterocyclic rings of the core structure. Consequently, the development of synthetic routes to N-methylated and other substituted analogs is of great importance.
Strategies for N-Methylation and Other N-Substitutions
The N-methylation of the 5,10-dihydroindeno[1,2-b]indole scaffold is a key transformation for accessing the target compound. Several methods are available for the N-methylation of indoles, which can be adapted for this specific substrate. A common and environmentally friendly approach involves the use of dimethyl carbonate (DMC) as a methylating agent. researchgate.net The reaction can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). st-andrews.ac.uk The choice of catalyst can influence the reaction's outcome, with DABCO often providing selective N-methylation. st-andrews.ac.uk
Another effective method for N-methylation is the use of phenyl trimethylammonium iodide (PhMe₃NI) in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This protocol is known for its high yields and excellent monoselectivity for the N-methylation of amides and indoles. nih.gov For the introduction of other N-substituents, such as a benzyl (B1604629) group, N-alkylation can be achieved using the corresponding alkyl halide in the presence of a suitable base.
Table 5: Reagents for N-Methylation of Indole Derivatives
| Entry | Methylating Agent | Catalyst/Base | Solvent | Temperature |
|---|---|---|---|---|
| 1 | Dimethyl Carbonate | DABCO | DMF | 90 °C |
| 2 | Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | 120 °C |
Note: This table provides a summary of common N-methylation conditions applicable to indole-type compounds.
Incorporation of Substituents on Indeno and Indole Fragments
The synthesis of substituted N-methyl-5,10-dihydroindeno[1,2-b]indoles can be achieved by either starting with appropriately substituted precursors or by functionalizing the pre-formed indeno[1,2-b]indole core. The former approach is generally more common and allows for greater control over the regiochemistry of substitution.
For the incorporation of substituents on the indeno fragment, one can start with substituted indanones in a Fischer indole synthesis-based approach. researchgate.net This allows for the introduction of groups such as methoxy, hydroxyl, and halogens (F, Cl, Br) onto the benzene (B151609) ring of the indeno portion. nih.gov
To introduce substituents onto the indole fragment, substituted anilines or indoles can be used as starting materials in the various cyclization strategies described earlier. For example, in the palladium-catalyzed C-H activation routes, the use of a substituted aniline will result in a correspondingly substituted indole moiety in the final product. Similarly, in the p-TsOH-mediated cyclization, substituents on the starting indole will be carried through to the final 5,10-dihydroindeno[1,2-b]indole product.
Table 6: Examples of Substituted Precursors for the Synthesis of Indeno[1,2-b]indole Derivatives
| Fragment to be Substituted | Precursor Type | Example of Substituent | Synthetic Method |
|---|---|---|---|
| Indeno | Substituted Indanone | 7-methoxy | Fischer Indole Synthesis |
| Indole | Substituted Aniline | 4-chloroaniline | Palladium-Catalyzed Cyclization |
Note: This table illustrates the general strategies for incorporating substituents by using functionalized starting materials.
Advanced Spectroscopic and Structural Elucidation of N Methyl 5,10 Dihydroindeno 1,2 B Indoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy data (such as COSY, HSQC, HMBC) for N-methyl-5,10-dihydroindeno[1,2-b]indole are not documented in available literature. This data is crucial for confirming the precise arrangement of protons and carbons and verifying the N-methylation on the indole (B1671886) ring.
Mass Spectrometry (MS) for Molecular Formula Determination
The exact mass and fragmentation pattern of this compound from high-resolution mass spectrometry (HRMS) are not available. This information would be essential to confirm its molecular formula (C₁₆H₁₃N) and distinguish it from other isomers.
X-ray Crystallography for Solid-State Molecular Structure and Packing
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular packing interactions in the solid state remain undetermined.
Infrared (IR) Spectroscopy for Functional Group Identification
A documented IR spectrum for this compound, which would show characteristic absorption bands for its functional groups, is not available. Key differences from its parent compound, such as the absence of the N-H stretching vibration, cannot be experimentally substantiated.
Elemental Analysis for Stoichiometric Verification
The results of elemental analysis (CHN analysis) for this compound, which would provide the experimental percentages of carbon, hydrogen, and nitrogen to verify its stoichiometric formula, have not been reported.
Computational Chemistry and Theoretical Investigations of N Methyl 5,10 Dihydroindeno 1,2 B Indole
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry and to analyze the electronic properties of the indeno[1,2-b]indole (B1252910) scaffold, providing a foundation for understanding the behavior of its N-methyl derivative. These studies are crucial for predicting molecular stability, reactivity, and spectroscopic characteristics. nih.govpsu.edu
Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. For molecules in the indeno[1,2-b]indole class, these descriptors help in building relationships between structure and activity (QSAR models). nih.gov Key descriptors include ionization potential, electron affinity, chemical hardness and softness, total energy, and electrophilicity. nih.gov These parameters are calculated to understand the molecule's stability and reactivity profile.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Ionization Potential | I | The minimum energy required to remove an electron from a molecule. Related to HOMO energy. |
| Electron Affinity | A | The energy released when an electron is added to a molecule. Related to LUMO energy. |
| Chemical Hardness | η | Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap implies greater hardness. researchgate.net |
| Chemical Softness | S | The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov |
This table represents typical quantum chemical descriptors used in the analysis of organic molecules. Specific values for N-methyl-5,10-dihydroindeno[1,2-b]indole would require a dedicated DFT study.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability, reactivity, and optical properties. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, less kinetically stable, and more chemically reactive. nih.gov In studies of indeno[1,2-b]indole analogues for organic solar cells, DFT calculations showed that modifications to the molecular structure could systematically tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov For instance, the distribution of electron density in the HOMO is often found on the electron-rich donor portions of the molecule, while the LUMO's electron density is localized on the electron-accepting regions. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Indole (B1671886) Derivatives
| Molecule/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| Indeno[1,2-b]indole Analogue (Reference) | -5.35 | -3.33 | 2.02 |
| Indeno[1,2-b]indole Analogue (DF1) | -5.33 | -3.42 | 1.91 |
| Indeno[1,2-b]indole Analogue (DF5) | -5.51 | -3.69 | 1.82 |
Data is illustrative and sourced from computational studies on related indeno[1,2-b]indole analogues nih.gov and another indole derivative researchgate.net to show typical values. The negative energy gap for CBTC is as reported in the source.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. researchgate.net It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other chemical species, including biological receptors. bradleydrose.com
The MEP map is color-coded: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net For indole-based structures, the electron-rich areas are often localized around the nitrogen atom and parts of the π-system, making these sites favorable for interactions with electrophiles or for forming hydrogen bonds. researchgate.netrsc.org
Molecular Modeling for Ligand-Receptor Interaction Prediction
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
While specific docking studies for this compound are not widely published, research on structurally related indeno[1,2-b]indole derivatives demonstrates their potential to interact with various protein targets. For example, a series of indeno[1,2-b]indole derivatives were evaluated as inhibitors of human prostate cancer cells, and molecular docking was used to investigate their binding mode into the active site of Matrix Metalloproteinase-9 (MMP-9). nih.gov The docking results revealed that these compounds could fit into the enzyme's active site, forming key interactions (such as hydrogen bonds and hydrophobic interactions) with amino acid residues, which likely explains their inhibitory activity. nih.gov Similarly, other indole-based compounds have been successfully docked into the active sites of targets like E. coli MurB and lanosterol (B1674476) 14α-demethylase to elucidate their antimicrobial mechanisms. mdpi.comfrontiersin.org These studies underscore the utility of molecular docking for predicting the therapeutic potential of the indeno[1,2-b]indole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead structures. nih.govmdpi.com
A robust QSAR model was developed for a series of 30 indeno[1,2-b]indole derivatives to predict their inhibitory activity against protein kinase CK2, a target implicated in cancer. mdpi.comproquest.com The model was built using a training set of 20 compounds and validated using a test set of 10 compounds. proquest.com The Partial Least Squares (PLS) method was used to correlate the biological activity (expressed as pIC₅₀) with calculated molecular descriptors. nih.gov
Table 3: Descriptors Used in the QSAR Model for Indeno[1,2-b]indole Derivatives against CK2
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Surface Area | SlogP_VSA7 | Sum of van der Waals surface areas of atoms with SlogP contributions in a specific range. |
| Surface Area | SlogP_VSA8 | Sum of van der Waals surface areas of atoms with SlogP contributions in a specific range. |
| Surface Area | SlogP_VSA9 | Sum of van der Waals surface areas of atoms with SlogP contributions in a specific range. |
| Surface Area | SMR_VSA5 | Sum of van der Waals surface areas of atoms with molar refractivity contributions in a specific range. |
| Surface Area | Q_VSA_HYD | Total hydrophobic van der Waals surface area. |
| Surface Area | Q_VSA_PNEG | Total negative polar van der Waals surface area. |
| Partial Charge | PEOE_VSA+0 | Sum of van der Waals surface areas of atoms with partial charges in a specific positive range. |
| Partial Charge | PEOE_VSA+1 | Sum of van der Waals surface areas of atoms with partial charges in a specific positive range. |
| Topological | weinerPath | The Wiener path number, a distance-based topological index. |
| Physical Property | vdw_vol | Van der Waals volume of the molecule (ų). |
Source: Descriptors identified in a QSAR study on indeno[1,2-b]indole derivatives. nih.gov
The resulting QSAR model demonstrated strong predictive power, with a correlation coefficient (r²) of 0.94 for the training set and 0.77 for the test set. The internal validity of the model was confirmed by a cross-validation coefficient (q²) of 0.72. nih.gov This validated model successfully predicted the activity of novel compounds, showcasing the utility of QSAR in guiding the discovery of new inhibitors based on the indeno[1,2-b]indole scaffold. mdpi.comresearchgate.net
Prediction of Inhibitory Activity Based on Structural Descriptors
Computational chemistry provides powerful tools for predicting the biological activity of molecules based on their structural features. In the case of this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate molecular descriptors with inhibitory activity against specific biological targets, such as Casein Kinase II (CK2) nih.govnih.govresearchgate.net. These models are instrumental in understanding the structural requirements for potent inhibition and in guiding the design of new, more effective compounds.
A QSAR study on a series of indeno[1,2-b]indole derivatives identified a set of 2D molecular descriptors that are crucial for their inhibitory potency against CK2 nih.gov. The developed QSAR model demonstrated a strong correlation between the selected descriptors and the observed biological activity, with a correlation coefficient (r²) of 0.94 and a cross-validation coefficient (q²) of 0.72 nih.gov. Such statistical validation underscores the predictive power of the model for this class of compounds nih.gov.
The descriptors identified as significant in the QSAR model for indeno[1,2-b]indoles encompass a range of electronic, topological, and steric properties of the molecules. While the precise values for this compound are not detailed in the literature, the types of descriptors found to be important provide insight into the structural features that likely govern its inhibitory potential.
Below is a table summarizing the key molecular descriptors that have been identified as influential in predicting the inhibitory activity of the indeno[1,2-b]indole scaffold. These descriptors are calculated from the 2D structure of the molecule and are used to build the linear QSAR equation.
| Descriptor Class | Specific Descriptor Examples | Potential Influence on Inhibitory Activity |
|---|---|---|
| Electronic | Partial Charges, Dipole Moment, Polarizability | Governs electrostatic interactions with the target protein's active site. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and degree of branching, which affects binding affinity. |
| Steric/Size | Molecular Weight, Molar Refractivity, Surface Area | Determines the fit of the inhibitor within the binding pocket of the enzyme. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |
The QSAR equation derived from these descriptors takes the general form:
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), D₁, D₂, ..., Dₙ are the calculated descriptor values, and c₁, c₂, ..., cₙ are the coefficients determined from the regression analysis that indicate the weight or importance of each descriptor.
By calculating these specific descriptors for this compound, its theoretical inhibitory activity against targets like CK2 could be predicted using the established QSAR model for this chemical class nih.govresearchgate.net. This predictive capability is a cornerstone of modern drug discovery, allowing for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and biological testing espublisher.com. The insights gained from such computational studies are invaluable for the rational design of novel and more potent inhibitors based on the indeno[1,2-b]indole scaffold.
Chemical Reactivity and Derivatization Strategies of N Methyl 5,10 Dihydroindeno 1,2 B Indole
Mechanistic Pathways of Key Reactions
The synthesis of the 5,10-dihydroindeno[1,2-b]indole (B1207775) core is efficiently achieved through a palladium-catalyzed domino reaction. rsc.org This process is notable for its atom economy, as it constructs two five-membered rings and forms both a new carbon-carbon (C-C) and a new carbon-nitrogen (C-N) bond in a single operation. rsc.orgresearchgate.net The mechanistic underpinnings of this transformation involve several distinct, sequential steps orchestrated by the palladium catalyst.
The formation of the fused ring system from a linear precursor, such as a 2-alkynylaniline tethered with an α,β-unsaturated carbonyl moiety, proceeds via intramolecular cyclization. rsc.orgresearchgate.net This key ring-closing event is an intramolecular aminopalladation. rsc.org In this step, the nitrogen atom of the aniline (B41778) attacks the palladium-activated alkyne. This type of cyclization is classified as a 5-endo-dig process, which leads to the formation of one of the five-membered rings of the indole (B1671886) core. rsc.orgresearchgate.net The development of new methods for indole synthesis, including intramolecular cyclizations, is of significant interest due to the prevalence of the indole structure in natural products and medicinal compounds. organic-chemistry.orgencyclopedia.pub
The synthesis of the indeno[1,2-b]indole (B1252910) scaffold is a prime example of a cascade reaction that involves the formation of both C-N and C-C bonds. rsc.org The initial intramolecular aminopalladation step establishes the crucial C-N bond that defines the indole ring system. rsc.orgnih.gov Following this, a subsequent intramolecular carbopalladation step forms the key C-C bond that completes the fused indenone ring. rsc.org Palladium-catalyzed C-N cross-coupling reactions are a valuable and widely used method for synthesizing anilines and their derivatives, which are important components in many pharmaceutical compounds. rsc.org While some synthetic strategies for related dihydroindolo[3,2-b]indoles employ a two-step approach involving a site-selective C-C coupling followed by a twofold C-N coupling cyclization, the synthesis of the indeno[1,2-b]indole scaffold can be achieved in a more streamlined, single-pot cascade. rsc.orgnih.govrsc.org
The mechanistic cycle begins with the interaction of the palladium(II) catalyst with the substrate. The first key step is an intramolecular aminopalladation, where the nucleophilic amino group of the 2-alkynylaniline attacks the alkyne, which has been activated by coordination to the electrophilic Pd(II) center. rsc.org This forms a vinyl-palladium intermediate. rsc.org
This intermediate then undergoes a carbopalladation step, which is an intramolecular olefin insertion. rsc.org The vinyl-palladium moiety reacts with the tethered α,β-unsaturated carbonyl group, forming a new C-C bond and a new alkyl-palladium intermediate. rsc.orgresearchgate.net The cascade is terminated by a protonolysis step, which regenerates the active palladium catalyst and releases the final 5,10-dihydroindeno[1,2-b]indole product. rsc.orgresearchgate.net This domino sequence of aminopalladation followed by olefin insertion provides a highly efficient and atom-economical route to the target scaffold. rsc.org
Functionalization of the Indeno[1,2-b]indole Scaffold
The derivatization of the indeno[1,2-b]indole core is crucial for modulating its biological and physical properties. Functional groups can be introduced either by using substituted starting materials in the initial cyclization reaction or by post-synthesis modification, although the former is well-documented for this specific scaffold.
The palladium-catalyzed cascade synthesis of 5,10-dihydroindeno[1,2-b]indoles is compatible with various substituents on the aromatic ring of the aniline precursor. This allows for the direct incorporation of functional groups like halogens (e.g., chlorine, bromine) and electron-donating groups (e.g., methoxy) into the final product. By selecting the appropriately substituted 2-alkynylaniline, a diverse range of functionalized indeno[1,2-b]indole derivatives can be prepared. For instance, using a 4-chloro-2-alkynylaniline as the starting material will yield a chloro-substituted 5,10-dihydroindeno[1,2-b]indole. rsc.org This approach provides a straightforward method for accessing derivatives with varied electronic properties.
| Precursor Substituent (on Aniline Ring) | Resulting Substituent on Indeno[1,2-b]indole Scaffold | Reaction Type |
|---|---|---|
| -OCH₃ (Methoxy) | Methoxy | Pd(II)-catalyzed cascade reaction |
| -Cl (Chloro) | Chloro | Pd(II)-catalyzed cascade reaction |
| -Br (Bromo) | Bromo | Pd(II)-catalyzed cascade reaction |
| -OH (Hydroxyl) | Hydroxyl | Pd(II)-catalyzed cascade reaction (requires compatible protecting groups) |
While the parent 5,10-dihydroindeno[1,2-b]indole scaffold is achiral, the introduction of substituents or further reactions on the skeleton can create stereocenters, making stereoselective synthesis a relevant consideration. In the synthesis of related fused-ring systems, such as cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles, palladium-catalyzed reactions have been shown to proceed with high stereoselectivity, exclusively forming the cis-fused product. nih.gov For other complex heterocyclic systems built upon an indenoquinoxaline core, stereoselective synthesis has been employed to control the three-dimensional arrangement of appended spiro rings. nih.gov Although specific studies on the stereoselective transformations of the N-methyl-5,10-dihydroindeno[1,2-b]indole core are not extensively detailed, the principles demonstrated in these related systems suggest that stereocontrol is an achievable goal. Future work in this area could focus on diastereoselective functionalization of the existing scaffold or the development of enantioselective cyclization methods to access chiral derivatives.
Stability and Transformation under Various Reaction Conditions
The stability of the this compound core structure is a critical consideration in its handling, storage, and application in synthetic chemistry. The reactivity of this heterocyclic system is influenced by the inherent chemical properties of the indole nucleus and the fused indeno ring system. Research into the stability and transformation of the broader class of 5,10-dihydroindeno[1,2-b]indoles provides valuable insights into the expected behavior of the N-methylated derivative under various reaction conditions.
The indole moiety is generally susceptible to oxidation, and this reactivity is retained in the fused this compound system. Studies on derivatives of 5,10-dihydroindeno[1,2-b]indole have shown that oxidation can lead to significant molecular rearrangements. For instance, the oxidation of 10-benzylidene-5-methyl-5,10-dihydroindeno[1,2-b]indole has been reported to result in the formation of dioxodibenz[b,f]azocine derivatives through transannular interactions. smolecule.com This suggests that the this compound scaffold may be unstable in the presence of strong oxidizing agents, leading to complex transformation products rather than simple oxidation of the indole ring. The specific products formed will likely depend on the oxidant used and the reaction conditions.
The this compound system is also sensitive to acidic conditions. Acid-catalyzed transformations have been observed in related structures. For example, tetrahydroindeno[1,2-b]indol-10-ones undergo rearrangement to form 5,11-dihydro- nih.govbenzopyran[4,3-b]indol-5-ones when heated under acidic conditions. psu.edu Furthermore, the parent 5,10-dihydroindeno[1,2-b]indole can undergo acid-catalyzed C2-arylation on the indole nitrogen. smolecule.com N-methyl-2-phenylindole, a simpler related structure, reacts with aldehydes such as malondialdehyde and 4-hydroxyalkenals under specific acidic conditions to form chromophoric cyanine (B1664457) dyes. nih.gov The nature of the acid has been shown to play a crucial role in the fragmentation of intermediates and the final products formed. nih.gov These findings indicate that the stability of this compound is compromised in acidic media, potentially leading to a variety of transformation products through rearrangement or reaction with other present electrophiles.
In contrast to its reactivity towards oxidants and acids, the core structure demonstrates stability under certain other conditions, which allows for its derivatization. For example, the successful synthesis of various 5,10-dihydroindolo[3,2-b]indoles via palladium-catalyzed cross-coupling and cyclization reactions suggests that the dihydroindole core is stable under these specific catalytic conditions. nih.govrsc.org Additionally, the use of 5,10-dihydroindeno[1,2-b]indole in intramolecular aminopalladation reactions highlights its utility as a building block in the synthesis of more complex molecules, implying its stability during these transformations. smolecule.com
The following interactive table summarizes the known and inferred stability and transformation characteristics of the this compound scaffold under different reaction conditions, based on studies of the parent compound and its derivatives.
Interactive Data Table: Stability and Transformation of the Dihydroindeno[1,2-b]indole System
| Condition | Reagent(s) | Stability of Core Structure | Potential Transformation / Products |
| Oxidation | Oxidizing agents | Potentially unstable | Rearrangement to form dioxodibenz[b,f]azocine derivatives smolecule.com |
| Acidic | Strong acids (e.g., methanesulfonic acid, HCl) | Unstable | Rearrangement of the core structure psu.edu, C2-arylation smolecule.com, or reaction with electrophiles (e.g., aldehydes) to form cyanine dyes nih.gov |
| Palladium Catalysis | Pd catalysts, various coupling partners | Stable | Can undergo functionalization, such as in cross-coupling and aminopalladation reactions smolecule.comnih.govrsc.org |
Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of Indeno 1,2 B Indole Derivatives
General Principles of Structural Modification and Their Influence on Biochemical Interactions
The biochemical activity of indeno[1,2-b]indole (B1252910) derivatives is highly dependent on the nature and position of substituents on its four-ring system (labeled A-D). nih.govresearchgate.net Modifications on the C-ring and D-ring, in particular, have been shown to significantly influence inhibitory potency and target selectivity.
For inhibition of human protein kinase CK2, a primary target for this class of compounds, initial modifications on the C-ring indicated that introducing a non-bulky alkyl group (e.g., ethyl, isopropyl) at the N-5 position had a favorable effect on inhibitory activity. nih.gov Further studies have focused on the D-ring, leading to the classification of derivatives into quinonic, phenolic, and ketonic subgroups based on their substitution patterns. researchgate.netnih.gov For instance, the presence of a prenyloxy group on the A-ring and an isopropyl group on the C-ring are substitutions recognized as important for strong CK2 inhibition. mdpi.com
Interestingly, structural modifications can also switch the primary target of these compounds. Ketonic indeno[1,2-b]indole-9,10-dione derivatives, originally designed as CK2 inhibitors, can be converted into potent inhibitors of the breast cancer resistance protein (BCRP), also known as the ABCG2 transporter. nih.govnih.gov This shift in activity is achieved through specific substitutions, such as the introduction of an N-5-phenethyl group on the C-ring and various hydrophobic groups on the D-ring. nih.govnih.gov Further exploration revealed that phenolic derivatives are often more potent against ABCG2 than their ketonic counterparts and exhibit greater selectivity over other multidrug resistance proteins like P-glycoprotein (P-gp) and MRP1. nih.govresearchgate.net In contrast, p-quinonic derivatives tend to be cytotoxic and less effective as ABCG2 inhibitors. nih.gov
Molecular Docking and Binding Mode Analysis with Target Macromolecules
Molecular docking studies have been instrumental in understanding how indeno[1,2-b]indole derivatives interact with their biological targets at an atomic level. These computational models provide insights that rationalize experimentally observed SAR data. nih.gov
For protein kinase CK2, the indeno[1,2-b]indole scaffold is known to act as an ATP-competitive inhibitor, binding within the narrow, hydrophobic ATP site of the enzyme. nih.govnih.gov Co-crystal structures have revealed a surprising and unique binding orientation for a potent inhibitor, 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4p). In this orientation, the inhibitor's hydrophobic isopropyl and prenyloxy substituents point out towards the solvent, while its two oxo groups on the B and D rings form hydrogen bonds with a hidden, mediating water molecule within the active site. nih.govresearchgate.net This water molecule is a critical mediator of the ligand binding, a feature not commonly observed with other CK2 inhibitors. nih.gov This binding mode is thought to be representative for the broader class of indeno[1,2-b]indole-type inhibitors due to the common feature of two hydrogen bond acceptors at positions 9 and 10. nih.gov
Beyond kinases, certain indeno[1,2-b]indole derivatives have been shown to interact directly with DNA. Docking studies of an indeno[1,2-b]-pyridinol derivative, AK-I-191, revealed that its structure fits well into the minor groove of the DNA double helix. nih.gov The binding is primarily driven by hydrophobic interactions between the flat phenyl indeno[1,2-b]pyridine structure and the aromatic rings of the purine (B94841) or pyrimidine (B1678525) bases. Additionally, a hydroxyl group on the phenyl ring is positioned to form a hydrogen bond with the phosphate (B84403) backbone of the DNA, further stabilizing the interaction. nih.govkoreascience.kr
Investigation of Enzyme Inhibition Mechanisms by Indeno[1,2-b]indole Derivatives
A series of 5,10-dihydroindeno[1,2-b]indole (B1207775) derivatives featuring methoxy, hydroxyl, and halogen substituents were evaluated for their inhibitory activity against several carbonic anhydrase (CA) isoforms. nih.gov These zinc metalloenzymes are involved in numerous physiological processes. The study demonstrated that these compounds inhibit various CA isoforms with potencies in the low micromolar range. nih.gov The inhibition profiles varied across the different isoforms, indicating a degree of selectivity. In silico docking studies suggest that these compounds bind within the active site of hCA I and II, providing a rationale for their inhibitory properties. nih.govsigmaaldrich.com
The table below summarizes the range of inhibition constants (Kᵢ) for the tested derivatives against five CA isoforms.
| Isoform | Inhibition Constant (Kᵢ) Range (µM) |
| hCA I | 2.14 - 16.32 |
| hCA II | 0.34 - 2.52 |
| bCA III | 2.13 - 17.83 |
| hCA IV | 0.435 - 5.726 |
| hCA VI | 1.92 - 12.84 |
| Data sourced from a study on various 5,10-dihydroindeno[1,2-b]indole derivatives. nih.gov |
The indeno[1,2-b]indole scaffold has been extensively investigated for the development of potent inhibitors against human protein kinase CK2, a serine/threonine kinase implicated in cancer due to its role in cell growth, proliferation, and apoptosis suppression. researchgate.netnih.gov Numerous derivatives have been identified with IC₅₀ values in the micro- and sub-micromolar range. nih.govresearchgate.netnih.gov
Kinetic studies have confirmed that these compounds act as ATP-competitive inhibitors, binding to the nucleotide-binding pocket of the CK2α catalytic subunit and displacing ATP. nih.govnih.gov For example, the compound 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione was shown to inhibit human CK2 with a Kᵢ of 0.06 µM and demonstrated good selectivity when tested against a panel of 22 other human protein kinases. nih.gov The development of pharmacophore models based on a set of over 50 indeno[1,2-b]indoles has further refined the understanding of the structural requirements for potent CK2 inhibition. nih.gov
The table below presents the inhibitory potency of selected indeno[1,2-b]indole derivatives against human protein kinase CK2.
| Compound | Substituents | IC₅₀ (µM) | Kᵢ (µM) |
| 4b | 5-isopropyl | 0.11 | 0.06 |
| 5a | 5-isopropyl, D-ring mono-keto | 0.17 | 0.027 |
| 7a | 5-isopropyl, D-ring para-quinone | 0.43 | N/A |
| 4p | 5-isopropyl, 4-prenyloxy | 0.025 | N/A |
| Data compiled from multiple studies. nih.govnih.govresearchgate.netnih.gov |
A critical step in drug development is confirming that a compound can enter cells and engage its intended target in a physiological context. Studies have demonstrated that indeno[1,2-b]indole derivatives are membrane-permeable and can be absorbed by human cells. nih.gov Using cell-based CK2 activity assays, the prenyloxy-substituted derivative 4p was shown to effectively inhibit intracellular CK2 in various cancer cell lines, confirming cellular target engagement. mdpi.com
Inhibition of CK2 by these compounds triggers downstream effects on key cellular pathways. In cancer cells, this leads to potent antiproliferative and anti-migratory effects, cell cycle arrest (often in the G2/M phase), and the induction of apoptosis. mdpi.comnih.gov For example, treatment of LNCaP prostate cancer cells with an indeno[1,2-b]indole derivative blocked CK2-specific phosphorylation of the protein kinase Akt, a key node in cell survival pathways. researchgate.net Furthermore, these compounds have been shown to disrupt the cohesion of cancer cell spheroids, suggesting an impact on cell-cell adhesion and tumor integrity. mdpi.com
Protein Kinase CK2 Inhibition Studies
Exploration of Interactions with Other Biomolecular Targets and Pathways
While CK2 is a major target, the indeno[1,2-b]indole scaffold exhibits promiscuity, interacting with several other important biomolecular targets.
ABCG2 (BCRP): As previously mentioned, specific structural modifications transform indeno[1,2-b]indoles into potent inhibitors of the ABCG2 multidrug resistance transporter. nih.govnih.gov Phenolic derivatives are particularly effective and selective for ABCG2 over other transporters like P-gp and MRP1. nih.govresearchgate.net Interestingly, these phenolic inhibitors strongly stimulate the basal ATPase activity of ABCG2, suggesting a distinct binding and inhibition mechanism compared to their ketonic counterparts. nih.gov This makes them valuable tools for overcoming multidrug resistance in cancer chemotherapy.
DNA and Topoisomerase II: Certain indeno[1,2-b]indole derivatives interact directly with DNA and modulate the activity of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govnih.gov Some compounds in this class function as DNA intercalators, with a preference for AT-rich sequences, and act as topoisomerase II poisons. nih.gov They stabilize the covalent complex formed between the enzyme and DNA, leading to double-strand breaks and triggering apoptosis. nih.gov Their efficacy in adriamycin-resistant cell lines suggests they are not substrates for common drug efflux pumps. nih.gov Another derivative, AK-I-191, acts as a catalytic inhibitor of topoisomerase IIα by binding to the minor groove of DNA, preventing the enzyme from functioning without causing DNA damage itself. nih.govkoreascience.kr
These diverse interactions highlight the versatility of the indeno[1,2-b]indole framework as a platform for developing modulators of various cancer-relevant biochemical pathways.
Applications of Indeno 1,2 B Indole Derivatives in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
While specific research on N-methyl-5,10-dihydroindeno[1,2-b]indole in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in the reviewed literature, the broader class of indole (B1671886) derivatives is recognized for its potential in optoelectronic applications. The inherent photophysical properties of the indole nucleus, such as strong fluorescence, make it a candidate for designing emissive and charge-transporting materials for OLEDs.
The performance of organic materials in OLEDs is heavily dependent on their electronic properties, such as HOMO/LUMO energy levels, charge carrier mobility, and photoluminescence quantum yield. The indeno[1,2-b]indole (B1252910) scaffold, with its extended π-conjugation, provides a robust platform for tuning these properties through chemical modification. N-alkylation, including N-methylation, is a common strategy to enhance solubility, influence molecular packing in the solid state, and modify the electronic characteristics of organic semiconductors, which are crucial for efficient OLED performance. Further research into specifically N-methylated indeno[1,2-b]indole derivatives could reveal their potential as host materials, hole-transporting materials, or emissive dopants in OLEDs.
Dye-Sensitized Solar Cells (DSSCs) as Electron Donors
Derivatives of indeno[1,2-b]indole have been successfully employed as electron donor moieties in metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). In the typical D-π-A (Donor-π-bridge-Acceptor) architecture of DSSC dyes, the indeno[1,2-b]indole unit serves as the electron-donating core, which is crucial for efficient charge separation and injection into the semiconductor's conduction band.
A study by Qian et al. demonstrated the synthesis of four new organic dyes (QX15–18) based on an indeno[1,2-b]indole donor. researchgate.net These dyes were designed to investigate the effect of different acceptor groups on their photovoltaic performance. The dye QX15, featuring a cyanoacrylic acid acceptor, achieved a power conversion efficiency (PCE) of 6.29%, with a high open-circuit voltage (Voc) of 813 mV and a short-circuit current density (Jsc) of 11.0 mA cm⁻². researchgate.net Another dye in the series, QX18, which incorporated a 2-(1,1-dicyanomethylene)rhodanine (DCRD) acceptor, showed an improved Jsc of 11.9 mA cm⁻² due to its red-shifted absorption spectrum and higher molar absorption coefficient. researchgate.net
In earlier work, the same research group developed another series of indeno[1,2-b]indole-based dyes (QX11–14) with different π-bridges (thiophene and furan) and alkyl groups (ethyl and hexyl). researchgate.net The dye QX12, which contained a furan π-bridge and ethyl groups, exhibited the highest PCE of 7.64%, with a Jsc of 15.8 mA cm⁻² and a Voc of 763 mV. researchgate.net This performance was comparable to 95% of the standard N719 dye under the same conditions, highlighting the promise of the indeno[1,2-b]indole scaffold as an effective electron donor for high-performance DSSCs. researchgate.net
Table 1: Photovoltaic Performance of Indeno[1,2-b]indole-based Dyes in DSSCs
| Dye | π-Bridge | Acceptor | PCE (%) | Jsc (mA cm⁻²) | Voc (mV) | FF |
|---|---|---|---|---|---|---|
| QX12 | Furan | Cyanoacrylic acid | 7.64 | 15.8 | 763 | 0.63 |
| QX15 | Benzene (B151609) | Cyanoacrylic acid | 6.29 | 11.0 | 813 | 0.70 |
Organic Semiconductors and Thin Film Transistors
The indeno[1,2-b]indole framework is a promising candidate for the development of organic semiconductors for applications in Organic Thin-Film Transistors (OTFTs). The planar and rigid structure of this fused heterocyclic system can facilitate strong π-π stacking in the solid state, which is essential for efficient charge transport.
For OTFTs, the charge carrier mobility is a key performance metric. The molecular design of indeno[1,2-b]indole derivatives, including the introduction of various substituents on the indole nitrogen and the fused indene (B144670) ring, can significantly influence their molecular packing and, consequently, their charge transport characteristics. N-alkylation can improve the processability of these materials from solution, which is a critical aspect for the fabrication of large-area and flexible electronic devices.
Building Blocks for Complex Molecular Architectures
The rigid and polycyclic structure of indeno[1,2-b]indole makes it an excellent scaffold for the construction of complex molecular architectures. Its synthetic accessibility and the possibility for functionalization at multiple positions allow for its incorporation into a wide range of functional materials.
In the field of medicinal chemistry, the indeno[1,2-b]indole core has been utilized as a building block for the synthesis of bioactive molecules, including inhibitors of protein kinase CK2. researchgate.net This demonstrates the versatility of the indeno[1,2-b]indole framework in creating structurally complex and functionally diverse molecules.
In materials science, the indeno[1,2-b]indole unit can be integrated into larger conjugated systems, such as polymers and dendrimers, for various electronic applications. Its electron-donating nature makes it a valuable component in donor-acceptor systems designed for organic photovoltaics and other optoelectronic devices. The ability to synthesize both the fully aromatic and the dihydro forms of the indeno[1,2-b]indole system further expands its utility as a versatile building block. researchgate.net
Photophysical Properties of Substituted Indeno[1,2-b]indoles
The photophysical properties of indeno[1,2-b]indole derivatives are central to their applications in optoelectronic devices. These properties, including absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields, can be systematically tuned through chemical modifications.
Studies on indeno[1,2-b]indole-based dyes for DSSCs have provided valuable insights into their photophysical characteristics. For instance, the D-π-A dyes QX11-14 showed absorption maxima in the range of 450-500 nm, which is desirable for efficient light harvesting in solar cells. researchgate.net The introduction of different π-bridges and acceptor groups significantly influences the intramolecular charge transfer (ICT) character of these molecules, which in turn affects their absorption spectra and electronic properties.
A computational study on indeno[1,2-b]indole analogues as acceptors for organic photovoltaics calculated the maximum absorption wavelengths (λmax) of several designed molecules. nih.gov The reference molecule, INTIC, had a calculated λmax of around 750 nm. nih.gov By modifying the end-capped acceptor units, the designed molecules exhibited λmax values ranging from approximately 780 nm to 845 nm, demonstrating the tunability of the optical properties of the indeno[1,2-b]indole core. nih.gov
Table 2: Calculated Photophysical Properties of Indeno[1,2-b]indole Analogues
| Molecule | HOMO (eV) | LUMO (eV) | Bandgap (eV) | λmax (nm) |
|---|---|---|---|---|
| R (INTIC) | -5.51 | -3.42 | 2.09 | 752 |
| DF1 | -5.79 | -3.73 | 2.06 | 782.34 |
| DF2 | -5.84 | -3.79 | 2.05 | 794.65 |
| DF3 | -5.89 | -3.81 | 2.08 | 772.13 |
| DF4 | -5.69 | -3.61 | 2.08 | 769.76 |
The ability to tailor the photophysical properties of indeno[1,2-b]indole derivatives through synthetic chemistry underscores their potential for a wide range of applications in materials science, from light harvesting and emission to charge transport.
Q & A
Q. Advanced Mechanistic Studies
- MTT Assays : Determine IC50 values of chemotherapeutics (e.g., doxorubicin) in ABCB1/ABCG2-overexpressing cells with/without inhibitors like LS-2-3j.
- Flow Cytometry : Track intracellular accumulation of fluorescent probes (e.g., mitoxantrone) to quantify efflux inhibition.
- ATPase Activity Assays : Measure ATP hydrolysis suppression (e.g., 50% inhibition at 10 μM LS-2-3j) to confirm transporter modulation .
How is stereochemical assignment achieved for dihydroindenoindole derivatives?
Q. Analytical Characterization
- ¹H/¹³C NMR : Key signals include upfield shifts for methyl groups (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.2 ppm). NOESY correlations resolve quaternary center configurations.
- X-Ray Crystallography : Resolves binding modes in enzyme complexes (e.g., CK2α) and confirms fused-ring planarization .
What environmental degradation pathways are relevant for dihydroindenoindoles?
Environmental Toxicology
HPLC-MS studies identify photolytic and hydrolytic decomposition products. For example, halogenated derivatives may form toxic dioxin-like species under UV exposure. Accelerated stability testing (pH 3–9, 40–60°C) coupled with LC-QTOF-MS tracks degradation kinetics and byproduct formation .
How do computational and crystallographic data reconcile conflicting binding mode predictions for CK2 inhibitors?
Structural Biology
In silico docking often mispredicts hydrophobic substituent orientations. Crystal structures (e.g., CK2α/indenoindole complex at 2.1 Å resolution) show solvent-exposed hydrophilic groups, contrary to modeling. MD simulations incorporating flexible side-chain adjustments improve predictive accuracy .
What industrial applications exist for dihydroindenoindole-based catalysts?
Material Science
Bis-(5-phenyl-5,10-dihydroindeno[1,2-b]indolyl)zirconium dichloride catalyzes stereoblock polypropylene synthesis. Reaction conditions (e.g., 70°C, low propylene concentration) yield thermoplastic elastomers (TPEs) with 20–60 mol% [mmmm] tacticity, critical for mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
